molecular formula C20H15BrN2O3S B11085447 2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile

2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile

Cat. No.: B11085447
M. Wt: 443.3 g/mol
InChI Key: FPEISQBUBQJZPU-UHFFFAOYSA-N
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Description

2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of chromen and pyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of 6-bromo-2-oxo-2H-chromen-3-yl derivatives, which are then reacted with appropriate sulfanyl and pyridine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted chromen and pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile is unique due to its combination of chromen and pyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H15BrN2O3S

Molecular Weight

443.3 g/mol

IUPAC Name

2-[2-(6-bromo-2-oxochromen-3-yl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile

InChI

InChI=1S/C20H15BrN2O3S/c1-10-11(2)16(8-22)19(23-12(10)3)27-9-17(24)15-7-13-6-14(21)4-5-18(13)26-20(15)25/h4-7H,9H2,1-3H3

InChI Key

FPEISQBUBQJZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C#N)C

Origin of Product

United States

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